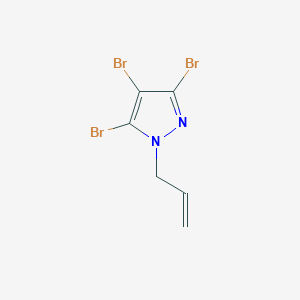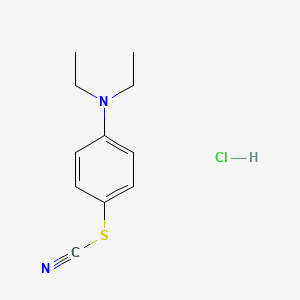
Isopropyl tetrachlorophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl tetrachlorophthalate is a chemical compound with the molecular formula C11H8Cl4O4 It is a derivative of phthalic acid, where the phthalate core is substituted with four chlorine atoms and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isopropyl tetrachlorophthalate typically involves the chlorination of phthalic anhydride followed by esterification with isopropanol. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The general steps are as follows:
Chlorination: Phthalic anhydride is reacted with chlorine gas in the presence of a catalyst to form tetrachlorophthalic anhydride.
Esterification: The tetrachlorophthalic anhydride is then reacted with isopropanol in the presence of sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination and esterification in reactors designed for high efficiency and yield. The product is then purified through distillation and crystallization techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Isopropyl tetrachlorophthalate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield tetrachlorophthalic acid and isopropanol.
Reduction: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or ammonia can be used for substitution reactions.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products:
Substitution: Products include various substituted phthalates.
Hydrolysis: Tetrachlorophthalic acid and isopropanol.
Reduction: Less chlorinated phthalate derivatives.
Scientific Research Applications
Isopropyl tetrachlorophthalate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Investigated for its potential effects on biological systems, including its role as a potential inhibitor in enzymatic reactions.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of plasticizers, which are added to plastics to increase their flexibility and durability.
Mechanism of Action
The mechanism of action of isopropyl tetrachlorophthalate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the ester group play a crucial role in its binding affinity and reactivity. The pathways involved often include inhibition of enzymatic activity or modulation of receptor functions, leading to various biological effects.
Comparison with Similar Compounds
- Cyclohexyl tetrachlorophthalate
- 2-Ethylbutyl tetrachlorophthalate
- Hexyl tetrachlorophthalate
- 2-Octyl tetrachlorophthalate
Comparison: Isopropyl tetrachlorophthalate is unique due to its specific substitution pattern and the presence of the isopropyl group. This structural uniqueness imparts distinct chemical and physical properties, such as solubility and reactivity, compared to its analogs. For instance, the isopropyl group provides a different steric hindrance and electronic environment, affecting its interaction with other molecules and its overall stability.
Properties
CAS No. |
104472-57-3 |
|---|---|
Molecular Formula |
C11H8Cl4O4 |
Molecular Weight |
346.0 g/mol |
IUPAC Name |
2,3,4,5-tetrachloro-6-propan-2-yloxycarbonylbenzoic acid |
InChI |
InChI=1S/C11H8Cl4O4/c1-3(2)19-11(18)5-4(10(16)17)6(12)8(14)9(15)7(5)13/h3H,1-2H3,(H,16,17) |
InChI Key |
DDOHGXQMISKSCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-Bromobenzo[b]thiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11953022.png)

![Butyramide, N-[2,2,2-trichloro-1-(2,4-dimethylphenylamino)ethyl]-](/img/structure/B11953039.png)


![Benzo[d][1,3]dioxol-5-ylmethyl o-tolylcarbamate](/img/structure/B11953051.png)
![(1E)-1-phenylethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11953055.png)


![3-phenyl-3,3a,5,10-tetrahydropyrrolo[2,3-b][1,5]benzodiazepin-4(2H)-one](/img/structure/B11953067.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chloroaniline](/img/structure/B11953073.png)



